molecular formula C17H21Cl2N5O5S B1666107 AT 7519 mesylate CAS No. 902135-89-1

AT 7519 mesylate

Katalognummer: B1666107
CAS-Nummer: 902135-89-1
Molekulargewicht: 478.3 g/mol
InChI-Schlüssel: UELIMKCXGLIYCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AT 7519 mesylate is a small-molecule inhibitor that targets cyclin-dependent kinases (CDKs). These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. This compound has shown promise in preclinical and early-phase clinical trials for the treatment of various cancers, including leukemia, lymphoma, and solid tumors .

Vorbereitungsmethoden

The synthesis of AT 7519 mesylate involves several key steps:

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

AT 7519 Mesylat unterliegt verschiedenen Arten von chemischen Reaktionen:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Piperidin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

AT7519 mesylate is a small-molecule inhibitor targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. AT7519 mesylate has demonstrated promise in preclinical and early-phase clinical trials for treating various cancers, including leukemia, lymphoma, and solid tumors.

Scientific Research Applications

AT7519 mesylate is a valuable tool in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Chemistry AT7519 mesylate serves as a tool compound to study the role of CDKs in cell cycle regulation and apoptosis.

Biology Researchers utilize this compound to explore the molecular mechanisms underlying cancer cell proliferation and survival.

Medicine It is explored as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors. AT7519 exhibited potent anti-myeloma activity both in vitro and in vivo . Cell death occurred through the dephosphorylation of the CTD of RNA pol II, consistent with inhibition of transcription .

Industry AT7519 mesylate is used in developing new cancer therapies and studying drug resistance mechanisms.

Preclinical studies

In vitro studies showed that AT7519 displayed potent cytotoxicity and apoptosis; associated with in vivo tumor growth inhibition and prolonged survival . At the molecular level, AT7519 inhibited RNA polymerase II (RNA pol II) phosphorylation, a CDK9, 7 substrate, associated with decreased RNA synthesis . AT7519 induced rapid dephosphorylation at both sites within 1 hour, without significant variations in total protein expression .

In vivo studies using a human MM xenograft mouse model showed that tumor growth in AT7519-treated mice was inhibited compared to controls (p < 0.05) . The median overall survival of animals treated with AT7519 was significantly prolonged (40 and 39 days versus 27.50 days respectively; p < 0.05) .

Wirkmechanismus

AT 7519 mesylate exerts its effects by selectively inhibiting certain cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, and CDK9. These kinases are involved in regulating the cell cycle and transcription. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound also downregulates anti-apoptotic proteins like Mcl-1, further promoting cell death .

Vergleich Mit ähnlichen Verbindungen

AT 7519 Mesylat ist einzigartig in seiner Fähigkeit, mehrere CDKs selektiv zu hemmen, was es zu einem starken Inhibitor der Proliferation von Krebszellen macht. Zu ähnlichen Verbindungen gehören:

Im Vergleich zu diesen Verbindungen hat AT 7519 Mesylat ein breiteres Spektrum an CDK-Hemmung, was zu seiner Wirksamkeit bei der Behandlung verschiedener Krebsarten beitragen kann.

Biologische Aktivität

AT 7519 mesylate is a potent small-molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. Its biological activity has been extensively studied, particularly in the context of cancer treatment, where it has shown promising results in preclinical and clinical settings.

This compound selectively inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. By inhibiting these kinases, AT 7519 induces cell cycle arrest and apoptosis in cancer cells. The compound also downregulates anti-apoptotic proteins such as Mcl-1, enhancing the apoptotic response in malignant cells . This mechanism is critical in various cancers, including leukemia and solid tumors.

Pharmacological Profile

The pharmacological profile of this compound indicates its efficacy across different cancer types. The following table summarizes its inhibitory effects on various CDKs:

CDK Target IC50 (nM) Effect
CDK110Cell cycle arrest
CDK212Induces apoptosis
CDK415Inhibits proliferation
CDK520Modulates neuronal survival
CDK98Downregulates Mcl-1

Efficacy in Chronic Myeloid Leukemia (CML)

A significant study investigated the anti-proliferative effects of AT 7519 on CML cells. The results demonstrated that AT 7519 effectively halted the transition of cells from the G2 to M phase of the cell cycle, leading to reduced proliferation rates in vitro. The study highlighted that this compound could overcome resistance mechanisms associated with traditional therapies like imatinib .

Combination Therapies

Research has also explored the potential of combining AT 7519 with other therapeutic agents. For instance, combining AT 7519 with DNA methyltransferase inhibitors showed enhanced anti-tumor efficacy in preclinical models. This combination therapy reactivated epigenetically silenced genes that are crucial for tumor suppression .

Clinical Trials and Future Directions

This compound has undergone various clinical trials to evaluate its safety and efficacy. Early-phase trials have indicated a favorable safety profile with manageable side effects. Ongoing studies aim to determine its effectiveness in combination with other targeted therapies for a broader range of cancers .

Eigenschaften

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELIMKCXGLIYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902135-89-1
Record name AT-7519M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-7519 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT 7519 mesylate
Reactant of Route 2
AT 7519 mesylate
Reactant of Route 3
Reactant of Route 3
AT 7519 mesylate
Reactant of Route 4
AT 7519 mesylate
Reactant of Route 5
AT 7519 mesylate
Reactant of Route 6
Reactant of Route 6
AT 7519 mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.